Vinyl propionate
Description
Academic Significance and Research Gaps
Vinyl propionate (B1217596) holds significance in academic research primarily in the field of polymer chemistry. It serves as a monomer for creating polymers with specific properties. For instance, copolymerizing vinyl propionate with other monomers like vinyl acetate (B1210297) can enhance the flexibility and adhesion of the resulting polymer, making it useful for adhesives and coatings. ontosight.ai Research has also explored the miscibility of polythis compound with other polymers, such as poly(ethyl acrylate), to create new polymer blends. lookchem.com
However, there are still research gaps in the understanding and application of this compound. While the kinetics of its homopolymerization and copolymerization have been studied, there is ongoing research to optimize these processes and to explore new applications for the resulting polymers. rsc.orgresearchgate.net For example, the use of reversible addition-fragmentation chain transfer (RAFT) polymerization for vinyl esters is a more recent development that allows for better control over the polymer's molecular weight and structure. researchgate.netmdpi.com Further research is also needed to fully understand the behavior of this compound in different polymerization systems and to develop more efficient and environmentally friendly synthesis methods. cognitivemarketresearch.comoecd.org
Current State of the Art in this compound Chemistry
The current state of this compound chemistry is characterized by advancements in both its synthesis and polymerization. While traditional synthesis involves the reaction of propionic acid with acetylene (B1199291), newer methods are being explored. wikipedia.org This includes enzymatic synthesis and processes that utilize renewable starting materials to produce "bio-based" this compound. google.comgoogle.com
In the realm of polymerization, modern techniques like RAFT polymerization are being applied to this compound to create well-defined polymers and copolymers. researchgate.netmdpi.com Research is also focused on the development of copolymers of this compound with other monomers to create materials with tailored properties for specific applications. For example, copolymers of methyl methacrylate (B99206) and this compound have been synthesized and their thermomechanical properties studied. acs.org The use of this compound in emulsion polymerization, a common industrial process, continues to be an area of active research, with studies focusing on the kinetics and mechanisms of these reactions. lookchem.com Furthermore, the potential for this compound to be used in novel applications, such as in the development of new drug delivery systems or as a component in bio-based polymers, is an emerging area of interest. und.eduresearchgate.net
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | ontosight.aiguidechem.comchemicalbook.com |
| Molar Mass | 100.117 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.orgguidechem.com |
| Density | 0.917 g/cm³ (at 20 °C) | wikipedia.org |
| Boiling Point | 95 °C (203 °F; 368 K) | wikipedia.orgchemicalbook.com |
| Melting Point | -80 °C | guidechem.comchemicalbook.com |
| Solubility in water | 6.5 mL/L | wikipedia.org |
| Refractive Index | 1.402 - 1.406 (at 20 °C) | lookchem.comthegoodscentscompany.com |
| Flash Point | -2 °C (28 °F; 271 K) | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXSTHGICQLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-84-1 | |
| Record name | Poly(vinyl propionate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9051537 | |
| Record name | Vinyl propionate | |
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Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-38-4, 25035-84-1 | |
| Record name | Vinyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl propanoate | |
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| Record name | Propanoic acid, ethenyl ester, homopolymer | |
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| Record name | VINYL PROPIONATE | |
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| Record name | Propanoic acid, ethenyl ester | |
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| Record name | Vinyl propionate | |
| Source | EPA DSSTox | |
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| Record name | Vinyl propionate | |
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| Record name | VINYL PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |
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Synthetic Methodologies for Vinyl Propionate
Catalytic Synthesis Approaches
Catalytic methods are central to the synthesis of vinyl propionate (B1217596), offering pathways through both gas-phase and liquid-phase reactions, as well as through enzymatic processes.
Gas-Phase Reaction Mechanisms and Kinetics
The traditional gas-phase synthesis of vinyl propionate involves the reaction of propionic acid with acetylene (B1199291), often facilitated by metal-based catalysts. While historically significant, this method is energy-intensive.
Recent research has explored the gas-phase kinetics of this compound's reactions with atmospheric oxidants like ozone (O₃), hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate (B79036) radicals (NO₃). researchgate.net One study determined the rate coefficient for the reaction of ozone with this compound at 298 ± 1 K to be (8.0 +/- 1.8) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. researchgate.net Such kinetic studies are crucial for understanding the atmospheric lifetime and environmental impact of this compound. The ozonolysis of this compound proceeds through the formation of a primary ozonide, which then decomposes into other products like aldehydes. mdpi.com
Another advanced application involves using a Supported Ionic Liquid Phase (SILP) to immobilize Candida antarctica Lipase (B570770) B (CALB) for the continuous gas-phase transesterification of this compound and 2-propanol. rsc.orgresearchgate.net This system demonstrated high stability for over 700 hours at temperatures around 65 °C, achieving conversions greater than 30% with short contact times. rsc.org
Liquid-Phase Catalysis
Liquid-phase synthesis of this compound can be achieved through several catalytic routes. One common method is the transesterification of vinyl acetate (B1210297) with propionic acid. ontosight.ai This reaction can be catalyzed by acids, such as sulfuric acid, or metal catalysts. For instance, combining sulfuric acid with mercuric acetate has been shown to enhance selectivity.
Supported Ionic Liquid Phase (SILP) catalysis has also been applied in the liquid phase. A SILP biocatalyst, with CALB immobilized on a polymer support modified with an imidazolium (B1220033) ionic liquid, was used for the continuous flow synthesis of citronellyl propionate in supercritical CO₂, achieving a high yield of 93%. nih.govmdpi.com
Enzymatic Transesterification for this compound Production
Enzymatic methods, particularly using lipases, offer a green and highly selective alternative for synthesizing esters under mild conditions. nih.govmdpi.com These biocatalysts avoid the need for protecting and deprotecting functional groups, which is often required in conventional chemical synthesis. nih.gov
Lipase-Catalyzed Transesterification using this compound as Acyl Donor
This compound is an effective acyl donor in lipase-catalyzed transesterification reactions for producing various esters. The irreversible nature of the reaction, driven by the formation of the unstable vinyl alcohol tautomer which converts to acetaldehyde, pushes the equilibrium towards product formation.
Lipases from different sources are used to catalyze these reactions. For example, lipase from Bacillus amyloliquefaciens (LipBA) and Candida antarctica lipase B (CALB) have been successfully employed. nih.govscielo.br In the synthesis of chloramphenicol (B1208) esters, this compound was identified as the best acyl donor among several vinyl esters, leading to high conversion rates. nih.gov Similarly, in the production of citronellyl propionate, transesterification with this compound was significantly faster than conventional esterification. scielo.br For instance, a 70% conversion to citronellyl propionate was achieved in just 5 minutes via transesterification, compared to 2 hours for a similar conversion via esterification. scielo.br
This compound has also been utilized as an acyl donor in the lipase-catalyzed resolution of various alcohol precursors, such as those for propranolol, and in the synthesis of monosaccharide esters with D-glucose, D-xylose, or D-fructose. sciforum.netmdpi.comresearchgate.net
Influence of Reaction Parameters in Biocatalytic Synthesis
The efficiency of lipase-catalyzed synthesis of esters using this compound is influenced by several key parameters, including the choice of solvent, temperature, substrate molar ratio, and enzyme loading.
Solvent: The choice of organic solvent significantly impacts reaction conversion. In the synthesis of chloramphenicol propionate, 1,4-dioxane (B91453) was found to be the optimal solvent, yielding the highest conversion (89%) compared to other solvents like toluene, dichloromethane, and acetonitrile. nih.gov Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, which is crucial for maintaining its catalytic activity. nih.gov
Temperature: Temperature affects both the reaction rate and enzyme stability. For the synthesis of chloramphenicol propionate using LipBA, the optimal temperature was found to be 50°C, at which a maximum conversion of 91% and purity of 99% were achieved. mdpi.com Temperatures above this optimum can lead to enzyme denaturation and a decrease in conversion. nih.govmdpi.com
Substrate Molar Ratio: The molar ratio of the acyl donor (this compound) to the acyl acceptor is a critical factor. In the synthesis of chloramphenicol propionate, the optimal molar ratio of this compound to chloramphenicol was determined to be 5:1. nih.govmdpi.com Increasing the concentration of the acyl donor can shift the equilibrium towards the product side, enhancing the conversion rate. nih.gov
Enzyme Loading: The concentration of the biocatalyst also plays a crucial role. For the same chloramphenicol propionate synthesis, the conversion increased with lipase loading up to 4.0 g/L. mdpi.com Further increases in enzyme concentration did not improve the conversion rate and, in some cases, led to a decrease. mdpi.com
Below is a data table summarizing the optimal conditions for the synthesis of chloramphenicol propionate.
| Parameter | Optimal Value | Conversion/Purity | Source |
| Acyl Donor | This compound | 81% conversion | nih.gov |
| Solvent | 1,4-Dioxane | 89% conversion | nih.gov |
| Temperature | 50 °C | 91% conversion, 99% purity | mdpi.com |
| Reaction Time | 8 hours | 98% conversion, >99% purity | mdpi.com |
| Enzyme Loading | 4.0 g/L | ~98% conversion | mdpi.com |
| Substrate Ratio | 5:1 (this compound:Chloramphenicol) | ~98% conversion | nih.govmdpi.com |
Synthesis from Renewable Feedstocks
The production of this compound from renewable resources presents a sustainable alternative to fossil fuel-based methods. google.com This approach aligns with green chemistry principles by reducing dependence on petrochemicals and potentially lowering CO₂ emissions. google.com
A patented process describes the manufacture of this compound from renewable starting materials through a multi-step process: google.comgoogle.com
Fermentation: Renewable feedstocks, such as plant materials containing sugars or starches, are fermented to produce ethanol (B145695). google.comgoogle.com
Dehydration: The bio-ethanol is then dehydrated, typically over an alumina-based catalyst, to produce ethylene (B1197577). google.com
Acrylic Acid Production: Concurrently, acrylic acid is produced from renewable sources like glycerol (B35011), a byproduct of biodiesel production. google.comosti.gov The conversion of glycerol to acrylic acid can proceed via intermediates like acrolein. osti.gov
Hydrogenation: The acrylic acid is hydrogenated to yield propionic acid. google.com
Oxyacetylation: Finally, the bio-derived ethylene and propionic acid undergo an oxyacetylation reaction to produce this compound. google.com
This bio-based route can yield this compound with a significant content of carbon-14, indicating its renewable origin. google.com
Production via Glycerol Dehydration and Oxidation Pathways
A key strategy for producing the propionic acid precursor for this compound involves the chemical transformation of glycerol, a renewable byproduct of biodiesel production. This multi-step process begins with the conversion of glycerol to acrylic acid, which is then hydrogenated to yield propionic acid. google.com
The conversion of glycerol to acrylic acid can be achieved through two primary routes:
Two-Step Process: This involves the initial dehydration of glycerol to form acrolein, followed by the oxidation of the acrolein to produce acrylic acid. google.comosti.gov The gas-phase dehydration of glycerol is typically performed in a fixed-bed reactor using a solid acid catalyst, such as a tungstated zirconia (ZrO₂/WO₃), at temperatures around 320°C. google.com
One-Step Process: This route involves the direct oxydehydration of glycerol to acrylic acid in the presence of molecular oxygen and a multifunctional catalyst. google.comgoogle.com This single-step process combines dehydration and oxidation over a single catalyst bed, offering potential process intensification. osti.gov
Various catalysts have been investigated for the one-step oxidative dehydration of glycerol. These catalysts must possess both acidic sites for the dehydration step and redox sites for the oxidation step. osti.gov For instance, mixed metal oxides have shown promise. A W-V-Nb-O bronze catalyst achieved a 34% yield of acrylic acid, with acrolein as a significant byproduct. osti.gov The proximity of different catalytic phases, such as iron oxide domains on an iron orthovanadate (FeVO₄) surface, can also promote the single-step conversion. osti.gov
Table 1: Selected Catalysts for Vapor-Phase Oxidative Dehydration of Glycerol to Acrylic Acid
| Catalyst | Temperature (°C) | Glycerol Conversion (%) | Acrylic Acid Yield (%) | Main Byproducts | Reference |
|---|---|---|---|---|---|
| W-V-Nb-O | 320 | 85 | 34 | Acrolein (17%) | osti.gov |
| FeVO₄ with Iron Oxide | 300 | Not Specified | 14 | Not Specified | osti.gov |
| V-modified H₃SiW₁₂O₄₀/HZSM-5 | 90 | Not Specified | 36 | Not Specified | osti.gov |
| H₀.₁Cs₂.₂H₀.₇PMo₁₂O₄₀ | Not Specified | Not Specified | Not Specified | Not Specified | osti.gov |
Once acrylic acid is produced, it undergoes selective hydrogenation in the presence of molecular hydrogen to form propanoic acid (propionic acid). google.com This propionic acid, derived from renewable glycerol, can then be reacted with ethylene (also derivable from renewable sources) in a gas-phase acyloxylation reaction over a palladium catalyst to produce this compound. google.com
Fermentation-Based Routes to Precursors
Fermentation offers a biological pathway to generate the precursors needed for this compound synthesis from renewable feedstocks like sugars, starch, or cellulose (B213188). google.com These methods can produce either the acid or the alkene component.
Production of Propionic Acid Precursors: Fermentation can be used to produce 3-hydroxypropionic acid from renewable materials. This intermediate is subsequently dehydrated to yield acrylic acid, which, as described previously, is a direct precursor to propionic acid. google.com Another established fermentation route is the production of propionate itself. This relies on distinct microbial pathways, including the acrylate (B77674), succinate, and propanediol (B1597323) pathways, often utilizing Propionibacterium cultures. mdpi.comfrontiersin.org Studies have shown that lactate (B86563) is a crucial intermediate in the fermentation of organic waste to propionate. frontiersin.org Furthermore, research into ruminal fermentation has identified sodium acrylate and sodium fumarate (B1241708) as effective precursors that can be converted to propionate. nih.gov
Table 2: Effect of Precursors on Propionate and Methane Production in Batch Ruminal Fermentation
| Precursor Added | Conversion to Propionate (%) | Decrease in Methane Production (%) | Reference |
|---|---|---|---|
| Sodium Acrylate | ~50 | 8-17 | nih.gov |
| Sodium Fumarate | ~50 | 8-17 | nih.gov |
Production of Ethylene: The ethylene required for this compound synthesis can also be produced via a fermentation-based route. The process starts with the fermentation of renewable materials, such as plant-based sugars or cellulose, to produce alcohols, primarily ethanol. google.comgoogle.com This fermentation step is followed by purification, typically distillation, to separate the ethanol. The purified ethanol is then subjected to a dehydration reaction, usually over an alumina-based catalyst (like γ-alumina), to produce ethylene. google.com
Novel Synthetic Routes and Green Chemistry Considerations
The development of bio-based routes for this compound production is a direct application of green chemistry principles, aiming to replace conventional, fossil fuel-dependent methods. The traditional industrial synthesis involves the gas-phase reaction of propionic acid with acetylene, often using zinc or mercury-based catalysts. wikipedia.orgscribd.com This process relies on petrochemical feedstocks and, particularly with older catalyst formulations, involves hazardous materials.
The novel routes represent a "drop-in" approach, where the final this compound molecule is identical to its petrochemically derived counterpart, but is synthesized from bio-based precursors. mdpi.com The key advantages of these green synthetic pathways include:
Use of Renewable Feedstocks: They utilize glycerol from biodiesel production and carbohydrates from plants, shifting away from finite fossil fuels. google.comosti.gov
Energy Savings: Fermentation and subsequent dehydration steps are conducted at relatively low temperatures (e.g., below 400°C), in contrast to the high temperatures (ca. 800°C) required for steam cracking of petroleum to produce ethylene. google.com
Reduced Emissions: The lower energy requirements contribute to a reduction in carbon dioxide emissions. google.com
Further innovations focus on improving the efficiency and safety of the synthesis process itself. For example, transvinylation, an ester exchange reaction using a vinyl ester like vinyl versatate-10 as the vinylating agent, presents a safer and more efficient alternative to using highly flammable acetylene gas. This method operates under milder conditions and avoids the challenges of handling a gaseous reactant. The ongoing development of robust catalysts capable of handling impurities in crude biomass feedstocks is also a critical area of research to make these green routes commercially viable. osti.gov
Polymerization of Vinyl Propionate and Poly Vinyl Propionate Pvpr
Mechanisms and Kinetics of Polymerization
The polymerization of vinyl propionate (B1217596), like other vinyl esters, is predominantly carried out via free-radical polymerization. mdpi.com The kinetics of this process are governed by the elementary steps of initiation, propagation, chain transfer, and termination. uomustansiriyah.edu.iq
In the free-radical polymerization of vinyl monomers, the rate of polymerization is directly proportional to the square root of the initiation rate when the monomer concentration is held constant. uomustansiriyah.edu.iq The process involves the generation of primary radicals from an initiator, which then propagate by adding monomer units. uomustansiriyah.edu.iq
Free Radical Polymerization Kinetics
Chain Transfer Reactions and Radical Stability in Vinyl Ester Polymerization
Chain transfer is a significant reaction in the polymerization of vinyl esters, including vinyl propionate. mdpi.comwikipedia.org This process involves the transfer of the active center from a growing polymer chain to another molecule, such as a monomer, polymer, or solvent. wikipedia.org This results in the termination of the growing chain and the creation of a new radical, which can then initiate a new polymer chain. uomustansiriyah.edu.iq Consequently, chain transfer reactions lead to a reduction in the average molecular weight of the resulting polymer. wikipedia.org
The high reactivity of the growing radicals in vinyl ester polymerization, combined with the lower reactivity of the monomer, contributes to a high frequency of chain transfer reactions. mdpi.com The stability of the radicals formed plays a crucial role. For instance, in copolymerization with acrylates, the addition of a growing radical to a vinyl double bond produces a high-energy, unstable vinyl radical. In contrast, addition to an acrylate (B77674) double bond results in a more stable, resonance-stabilized radical. researchgate.netresearchgate.netresearchgate.net This difference in stability makes the chain transfer reaction of vinyl radicals much faster than that of acrylate radicals, which in turn reduces the polymerization rate of this compound. researchgate.netresearchgate.netresearchgate.net
Key types of chain transfer reactions in vinyl ester polymerization include: mdpi.com
Chain transfer to monomer: The growing polymer chain abstracts an atom from a monomer molecule. wikipedia.org
Intramolecular chain transfer to polymer (backbiting): The active center is transferred to another site on the same polymer chain.
Intermolecular chain transfer to polymer: The active center is transferred to a different polymer chain.
Influence of Monomer Reactivity Ratios in Copolymerization Systems
In copolymerization, the monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. tue.nl These ratios determine the composition and sequence distribution of the resulting copolymer. rsc.org
For example, in the copolymerization of this compound with ethyl acrylate, the system exhibits low monomer reactivity ratios. researchgate.net The reactivity ratios for the similar system of methyl acrylate (M1) and vinyl acetate (B1210297) (M2) have been reported as r1 = 6.4 and r2 = 0.03. researchgate.netresearchgate.net This indicates that the growing radical ending in methyl acrylate prefers to add another methyl acrylate monomer over a vinyl acetate monomer. This preference is due to the formation of more stable radicals upon addition to acrylate double bonds compared to the unstable high-energy radicals formed from vinyl double bonds. researchgate.netresearchgate.net Consequently, in a copolymerization of this compound and an acrylate, the acrylate will polymerize much faster. researchgate.net The conversion of this compound will only increase significantly after a large portion of the acrylate has been consumed. researchgate.netresearchgate.netresearchgate.net
The determination of accurate monomer reactivity ratios often requires integrated forms of the copolymer equation, especially in high-conversion experiments where the monomer feed ratio changes over time. tue.nl
| Copolymerization System | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
| Methyl Acrylate / Vinyl Acetate | Methyl Acrylate | Vinyl Acetate | 6.4 | 0.03 | researchgate.netresearchgate.net |
Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization, have gained prominence as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com Among the various CRP methods, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be particularly versatile for vinyl esters. mdpi.commdpi.com
Controlled Radical Polymerization (CRP) Techniques
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
RAFT polymerization is a powerful technique for controlling the polymerization of a wide range of monomers, including less activated monomers like vinyl esters. rsc.org The process utilizes a chain transfer agent (CTA), typically a dithiocarbonyl compound, to mediate the polymerization via a reversible chain transfer process. researchgate.net This allows for the synthesis of polymers with controlled characteristics. mdpi.com
The RAFT polymerization of this compound has been successfully demonstrated, yielding poly(this compound) with controlled molecular weights and narrow polydispersities. researchgate.net The choice of the RAFT agent and reaction conditions are critical for achieving good control over the polymerization. dntb.gov.ua For instance, xanthates are often used as CTAs for vinyl ester polymerization. rsc.org
Star Polymer Architectures via RAFT
A significant application of RAFT polymerization is the synthesis of complex polymer architectures, such as star polymers. mdpi.com Star-shaped poly(this compound) has been successfully synthesized using a tetra-functional xanthate as the RAFT agent. researchgate.net In this "R-group approach," the core of the star is linked to the stabilizing groups of the RAFT agent. mdpi.comresearchgate.net This method has been shown to produce four-armed star polymers of poly(this compound) with minimum polydispersities of 1.2 and number-average molecular weights up to approximately 50,000 g/mol . researchgate.net The polymerization is typically conducted at elevated temperatures, for example, 90°C for this compound. researchgate.net
| Polymer | Architecture | RAFT Approach | RAFT Agent Type | Number of Arms | Max. Mn ( g/mol ) | Min. Polydispersity | Reference |
| Poly(this compound) | Star | R-group | Tetra-functional xanthate | 4 | ~50,000 | 1.2 | researchgate.net |
Stereocontrolled Polymerization and Tacticity Control (e.g., Isotacticity)
Emulsion Polymerization and Copolymerization
Emulsion polymerization is a common industrial process used to produce polymer latexes. dergipark.org.trresearchgate.net This technique involves polymerizing monomers in an emulsion, typically with water as the continuous phase, stabilized by surfactants. This compound can be copolymerized with a variety of other monomers via emulsion polymerization to create materials with tailored properties. dergipark.org.trresearchgate.net
Commercially, vinyl acetate is often copolymerized with monomers such as this compound, higher vinyl esters (like vinyl versatate), acrylates, and ethylene (B1197577). dergipark.org.trresearchgate.net The copolymerization of styrene (B11656) and this compound has been studied in both solution and emulsion via free radical polymerization. ecorfan.org In one study, batch reactor copolymerizations were carried out with varying weight ratios of styrene to this compound (2:1, 4:1, and 1:1) using initiators like benzoyl peroxide (BPO) or potassium persulfate (KPS). ecorfan.org Additionally, this compound is mentioned as a comonomer with ethylene and vinyl acetate in patent literature for producing graft copolymers for various applications. google.com
Colloidal Stability Mechanisms
The stability of the polymer particles in the aqueous phase, known as colloidal stability, is a crucial aspect of emulsion polymerization. This stability is generally achieved through the use of surfactants and protective colloids that prevent the agglomeration of polymer particles.
Traditional theories like the Derjaguin-Landau-Verwey-Overbeek (DLVO) and Flory-Huggins theories provide a foundational understanding of colloidal stability. uoregon.edu However, more recent studies emphasize the importance of specific solvent-surface interactions, especially for nanoscale particles which have a large surface area. uoregon.edu
In emulsion polymerization, surfactants adsorb at the monomer-water interface, reducing the interfacial tension and stabilizing the monomer droplets and polymer particles. dergipark.org.tr The process typically starts with monomer droplets dispersed in water, stabilized by an emulsifier. diva-portal.org Polymerization is initiated in the aqueous phase, leading to the formation of oligoradicals that can then enter monomer-swollen micelles (micellar nucleation) or precipitate from the aqueous phase (homogeneous nucleation) to form polymer particles. conicet.gov.ar
Water-soluble polymers like polyvinyl alcohol (PVA) and hydroxyethyl (B10761427) cellulose (B213188) are commonly used as protective colloids to enhance stability. dergipark.org.trdiva-portal.org In some instances, reactive protective colloids such as N-methylol acrylamide (B121943) (NMA) are used. dergipark.org.tr NMA, being a bifunctional monomer, can copolymerize with other vinyl monomers and contribute to the stability of the latex. dergipark.org.tr The effectiveness of these stabilizers is evident in their ability to maintain emulsion stability across different monomer ratios during copolymerization. dergipark.org.tr
Graft Copolymerization with this compound
Graft copolymerization is a method used to modify the properties of polymers by attaching chains of a different monomer onto a pre-existing polymer backbone. This compound can be used as the monomer to be grafted onto various polymer substrates.
One example is the grafting of poly(this compound) onto natural rubber (NR). researchgate.net This can be achieved through emulsion polymerization, where this compound monomer is polymerized in the presence of natural rubber latex. researchgate.net The resulting graft copolymer, NR-g-PVP, can then be blended with other polymers, such as polylactic acid (PLA), to improve properties like toughness. researchgate.net
Another approach involves the synthesis of graft copolymers with a conductive polymer component. For instance, polyvinylpropionate-graft-polyaniline (PVPr-g-PANi) has been synthesized. researchgate.netsid.ir This process can start with the modification of polyvinyl alcohol (PVA) to introduce reactive sites, followed by the grafting of polyaniline. researchgate.netsid.ir The resulting graft copolymer can exhibit electrical conductivity. researchgate.netsid.ir
Graft copolymers can also be formed with vinyl chloride. google.com In this case, a crosslinked copolymer can be grafted onto a vinyl chloride polymer backbone. google.com
Copolymerization Studies of this compound
This compound is frequently copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications.
Copolymerization with Acrylic Monomers
This compound can be copolymerized with various acrylic monomers, such as acrylates and methacrylates. wikipedia.org These copolymers find use in applications like paints and adhesives. wikipedia.org
Studies have shown that in the copolymerization of this compound with ethyl acrylate, the reactivity of the two monomers can be quite different. researchgate.net The addition of growing radicals to acrylate double bonds produces resonance-stabilized radicals, while the addition to vinyl double bonds results in less stable vinyl radicals. researchgate.netresearchgate.net This difference in stability leads to a much faster polymerization rate for ethyl acrylate compared to this compound. researchgate.netresearchgate.net In a 1:1 molar mixture, the conversion of this compound may remain low until a significant portion of the ethyl acrylate has been consumed. researchgate.net
Copolymers of this compound with acrylic monomers can be designed to have specific properties. For example, an acrylic copolymer with a specific number average molecular weight can be synthesized containing structural units derived from an ethylenic unsaturated monomer, which can include this compound as a "soft monomer" alongside "hard monomers" like methyl methacrylate (B99206) or styrene. googleapis.com
Copolymerization with Vinyl Acetate and Other Vinyl Esters
This compound is often copolymerized with vinyl acetate and other vinyl esters to create polymers with a range of properties. wikipedia.orgontosight.ai These copolymers are used in adhesives, coatings, and textile finishes. ontosight.ai The inclusion of this compound in a copolymer with vinyl acetate can impart greater flexibility to the final product.
The properties of these copolymers can be adjusted by varying the ratio of the monomers. ontosight.ai For instance, increasing the content of a higher vinyl ester like vinyl versatate in a copolymer with vinyl acetate can lead to an increase in particle size and viscosity of the latex, as well as improved adhesive performance. semanticscholar.org
Other vinyl esters that can be copolymerized with this compound include vinyl formate, vinyl butyrate, vinyl laurate, and vinyl pivalate. google.com The choice of comonomer depends on the desired final properties, such as water resistance and heat resistance. google.com
Block Copolymer Synthesis Involving Poly(this compound)
Block copolymers containing segments of poly(this compound) (PVPr) can be synthesized using controlled polymerization techniques, which allow for the creation of well-defined polymer architectures.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for synthesizing block copolymers. This technique can be used to prepare diblock copolymers where one block is PVPr. google.com For example, a PVPr homopolymer can be prepared using RAFT, and this can then be used as a macro-RAFT agent for the polymerization of a second monomer to form a block copolymer. google.com
RAFT polymerization has also been used to create star-shaped polymers with poly(this compound) arms. researchgate.net A tetra-functional xanthate can act as a RAFT agent to produce four-arm star polymers of PVPr. researchgate.net
Furthermore, amphiphilic block copolymers can be synthesized, for example, by combining a hydrophilic block like poly(N-vinyl pyrrolidone) (PNVP) with a hydrophobic block of a poly(vinyl ester), which could be PVPr. mdpi.com The synthesis is typically carried out by sequential monomer addition, where one monomer is polymerized first to create a macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of the second monomer. mdpi.com
Reactivity Ratios in Diverse Copolymer Systems
The behavior of this compound (VPr) in copolymerization is dictated by its reactivity ratios, which quantify the relative tendency of a growing polymer chain ending in a this compound unit to add another this compound monomer versus a comonomer, and vice versa. These ratios, denoted as r1 (for this compound) and r2 (for the comonomer), are crucial for predicting copolymer composition and microstructure. Research has been conducted to determine these values for this compound in systems with other vinyl esters, as well as with different classes of monomers.
In the free-radical copolymerization of vinyl acetate (M1) and this compound (M2), a detailed study was conducted using gas-liquid chromatographic analysis of the monomer feed throughout the reaction. This approach, which accounts for experimental errors in both variables, provides reliable estimates of the reactivity ratios. tue.nl The experiments were carried out in a tert-butyl alcohol solvent at 62°C and a pressure of 35 kg/cm ². tue.nl The determined reactivity ratios indicate how each monomer adds to the growing polymer chain.
Another investigated system is the copolymerization of acrylonitrile (B1666552) (AN) with this compound (VP). This process was carried out via free radical polymerization in dimethyl formamide (B127407) (DMF) at 60°C, using 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) as an initiator. chegg.com The reactivity ratios were calculated using the Fineman-Ross (F-R) and Kelen-Tudos (K-T) methods, with the resulting values suggesting the formation of random copolymers. chegg.com
Studies have also explored the copolymerization of other propionate-containing monomers. For instance, the reactivity ratios for the copolymerization of allyl propionate (M1) with vinyl acetate (M2) were determined using the Kelen-Tüdos method. researchgate.net This provides insight into the reactivity of the propionate group in a different monomer structure.
The copolymerization of this compound with acrylates, such as ethyl acrylate, has also been a subject of investigation. The reactivity difference between the acrylate and vinyl ester groups is significant. researchgate.netresearchgate.netscribd.com Generally, the acrylate monomer is much more reactive than the this compound. This disparity is explained by the formation of resonance-stabilized radicals from acrylate double bonds, whereas the addition to the vinyl double bond of this compound generates a less stable, high-energy vinyl radical. researchgate.netresearchgate.netresearchgate.net Consequently, the acrylate monomer is consumed preferentially at the beginning of the polymerization. Only after a substantial portion of the acrylate is consumed does the incorporation of this compound increase. researchgate.netresearchgate.net While specific reactivity ratios for the this compound/ethyl acrylate system are not always detailed, data for the analogous methyl acrylate/vinyl acetate system (r1 for methyl acrylate = 6.4, r2 for vinyl acetate = 0.03) illustrate the significant reactivity mismatch. researchgate.netresearchgate.netresearchgate.net
Similarly, this compound can be copolymerized with vinyl chloride. dergipark.org.tr The selection of comonomers like this compound is often aimed at modifying the properties of the final polymer. dergipark.org.tr
The following tables present the experimentally determined reactivity ratios for this compound and related monomers in various copolymer systems.
Interactive Data Tables
Table 1: Reactivity Ratios in this compound (M1) Copolymer Systems
| Comonomer (M2) | r1 (VPr) | r2 (Comonomer) | Polymerization Conditions | Method | Reference |
| Vinyl Acetate | Value not explicitly stated as r1 | Value not explicitly stated as r2 | 62°C, tert-butyl alcohol | Gas-Liquid Chromatography | tue.nl |
| Acrylonitrile | Value not explicitly stated as r1 | Value not explicitly stated as r2 | 60°C, DMF, VAZO initiator | Fineman-Ross, Kelen-Tudos | chegg.com |
Note: While the studies confirm copolymerization and determine reactivity, the specific r1/r2 values for VPr were not individually listed in the abstract.
Table 2: Reactivity Ratios for Related Propionate and Vinyl Ester Systems
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions | Method | Reference |
| Allyl Propionate | Vinyl Acetate | 0.42 | 1.29 | Not specified | Kelen-Tüdos | researchgate.net |
| Methyl Acrylate | Vinyl Acetate | 6.4 | 0.03 | Thermal initiator | Not specified | researchgate.netresearchgate.netresearchgate.net |
Degradation Pathways and Environmental Fate of Vinyl Propionate
Hydrolysis Kinetics and Mechanisms
The ester linkage in vinyl propionate (B1217596) is susceptible to hydrolysis, a process that can be significantly accelerated by enzymes.
The hydrolysis of the carboxyl ester bond in vinyl propionate can be catalyzed by both lipases and esterases, yielding propionic acid and vinyl alcohol. While both types of enzymes can hydrolyze short-chain vinyl esters like this compound at comparable rates, their kinetic behavior differs significantly based on the substrate's physical state. nih.govresearchgate.net Esterases, such as those from pig liver and acetylcholinesterase, along with microbial lipases from sources like Rhizopus oryzae, Mucor miehei, and Candida rugosa, are effective in this hydrolysis. nih.govresearchgate.net
A key distinction between lipases and esterases lies in their response to the physical state of the substrate. stonybrookmedicine.edu
Esterases : These enzymes show maximal activity when this compound is in a true solution. The transition from a solution to an emulsion, which occurs when the substrate concentration surpasses its solubility limit, does not impact the activity of esterases. nih.govresearchgate.net Half-maximal activity is typically reached at concentrations well below the solubility limit. nih.govresearchgate.net An esterase from Streptococcus equi ssp. equi (SeE), for instance, demonstrated activity that increased hyperbolically with substrate concentration, reaching its maximum near the solubility limit without a sharp increase, a characteristic known as interfacial activation. stonybrookmedicine.edu
Lipases : In contrast, lipases are most active on emulsified substrates. nih.govnih.gov While they are active on solutions of short-chain vinyl esters, their maximal activity is consistently observed in the presence of an emulsion. researchgate.netnih.gov For many lipases, the half-maximal activity is achieved at substrate concentrations near the solubility limit of the ester. nih.govresearchgate.net This phenomenon, termed "interfacial activation," is a hallmark of lipase (B570770) activity, where the enzyme's catalytic efficiency dramatically increases at the lipid-water interface. researchgate.net However, for short-chain substrates like this compound, some lipases show high activity (70-90% of maximum) against solutions, and no sudden jump in activity is seen at the solubility limit. researchgate.netnih.gov The activity of lipases on soluble esters is thought to be related to the presence of molecular aggregates or micelles in the solution, which may trigger the conformational change needed for catalysis. nih.govnih.gov
The table below illustrates the differing behaviors of esterases and lipases with this compound as a substrate.
| Enzyme Type | Optimal Substrate State | Effect of Emulsification | Interfacial Activation |
| Esterase | Solution | No significant effect | Not observed |
| Lipase | Emulsion | Activity increases | Generally observed |
This table is based on information from multiple studies comparing the kinetic behavior of lipases and esterases. nih.govresearchgate.netstonybrookmedicine.edu
The kinetics of this compound hydrolysis by several microbial lipases, including those from Rhizopus oryzae, Mucor miehei, Candida rugosa, and Candida antarctica A, have been shown to follow the Michaelis-Menten model. researchgate.netnih.gov This model describes the relationship between the reaction rate and the substrate concentration. wikipedia.org The Michaelis-Menten equation is given by:
v = (Vmax * [S]) / (Km + [S])
Where:
v is the reaction rate.
Vmax is the maximum reaction rate.
[S] is the substrate concentration.
Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. wikipedia.org
For some lipases, such as human pancreatic lipase and lipase from Humicola lanuginosa, the kinetics deviate from the classic Michaelis-Menten model, showing a sigmoidal (non-hyperbolic) relationship between enzyme activity and ester concentration. researchgate.netnih.gov In contrast, an esterase from Streptococcus equi ssp. equi was found to follow Michaelis-Menten kinetics when hydrolyzing acetylsalicylic acid, a similar ester substrate. nih.gov
The table below presents kinetic parameters for the hydrolysis of various esters, including this compound, by different enzymes.
| Enzyme | Substrate | Km (mM) | Specific Activity |
| SeE | Acetylsalicylic acid | 3.3 | 44 µmole min⁻¹ mg⁻¹ |
| SeE | Tributyrin | 1.8 | 102 µmole min⁻¹ mg⁻¹ |
| SeE | This compound | - | 134 µmole min⁻¹ mg⁻¹ |
Data for SeE (esterase from Streptococcus equi ssp. equi) adapted from studies on its hydrolytic activity. stonybrookmedicine.edunih.gov Note: A specific Km for this compound was not provided in the source.
Enzymatic Hydrolysis by Lipases and Esterases
Atmospheric Degradation Mechanisms
Once released into the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically produced oxidants. conicet.gov.ar Due to the presence of a double bond, its reactivity is expected to be high compared to saturated esters. researchgate.net
OH Radicals : The dominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. researchgate.netacs.org This reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, which is estimated to account for over 98% of the total reaction. researchgate.netconicet.gov.ar This addition forms a stable β-hydroxy radical intermediate. researchgate.net The atmospheric lifetime of this compound with respect to reaction with OH radicals is a key factor in its environmental persistence.
Ozone (O3) : The reaction with ozone is another significant atmospheric removal process for unsaturated esters like this compound. conicet.gov.ar The rate of ozonolysis can be competitive with OH radical oxidation, especially in environments with high ozone concentrations. rsc.org The reaction involves the formation of a primary ozonide, which then decomposes. researchgate.net A study determined the room temperature rate coefficient for the reaction of ozone with this compound to be (5.3 ± 1.3) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar
The table below summarizes the rate coefficients for the reaction of this compound and related compounds with atmospheric oxidants.
| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
| This compound | O₃ | (5.3 ± 1.3) x 10⁻¹⁸ | 298 |
| n-Butyl methacrylate (B99206) | O₃ | (1.0 ± 0.3) x 10⁻¹⁷ | 298 |
| Ethyl crotonate | O₃ | (8.0 ± 1.8) x 10⁻¹⁸ | 298 |
| Vinyl acetate (B1210297) | OH | (2.48 ± 0.61) x 10⁻¹¹ | 298 |
| Ethyl propionate | OH | (2.14 ± 0.21) x 10⁻¹² | 293 |
Data compiled from various kinetic studies of gas-phase reactions. conicet.gov.aracs.orgacs.org
Theoretical studies using quantum chemistry and density functional theory (DFT) have been employed to elucidate the mechanisms and kinetics of this compound's atmospheric degradation. researchgate.netresearchgate.net These computational methods help to identify the most likely reaction pathways and predict reaction rate constants.
For the reaction with OH radicals, dual-level direct dynamics studies have been conducted to understand the degradation mechanism. researchgate.net These calculations confirm that the primary reaction pathway is the addition of the OH radical to the double bond. researchgate.net
For the ozonolysis of this compound, quantum chemistry calculations have detailed the reaction mechanism, including the formation and subsequent decomposition of the primary ozonide (POZ). researchgate.net These studies also model the secondary reactions of the resulting intermediates. researchgate.net Such theoretical calculations provide valuable insights into the formation of secondary pollutants that can contribute to photochemical smog and secondary organic aerosols. rsc.org
Biodegradation of this compound and Poly(this compound)
The biodegradation of this compound and its polymer, poly(this compound), involves the breakdown of the compound into simpler molecules by microorganisms. The primary mechanism for the polymer is the enzymatic hydrolysis of the ester bond, which releases poly(vinyl alcohol) and propionate. The released propionate can then be utilized by various microbes as a carbon and energy source.
Propionate, a key component of this compound, can be metabolized by a diverse range of microorganisms. mdpi.com It serves as a short-chain fatty acid that can be integrated into cellular metabolic pathways, such as fatty acid synthesis, after being converted to propionyl-CoA. mdpi.com Studies have shown that bacteria isolated from environments with plastic waste demonstrate a capacity to use propionate as a sole carbon source. mdpi.comresearchgate.net For instance, several bacterial isolates, including Rhodococcus spp. and Burkholderia spp., showed a preference for utilizing sodium propionate for growth. researchgate.net
The metabolic pathways for propionate utilization vary among different bacteria. A common route is the methylmalonyl-CoA pathway, where propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. microbiologyresearch.orgmicrobiologyresearch.org This pathway has been identified in organisms like Micrococcus denitrificans. microbiologyresearch.orgmicrobiologyresearch.org Other bacteria, such as Brevibacterium sp. strain JOB5, also metabolize propionate via the methylmalonyl-succinate pathway. asm.org Some microorganisms, like certain Mycobacterium strains, can also use propionate as a sole source of carbon and energy. asm.org
| Microorganism | Metabolic Pathway/Process | Key Intermediates/Products | Source |
|---|---|---|---|
| Rhodococcus spp. | Utilization as a sole carbon source | Not specified | researchgate.net |
| Burkholderia spp. | Utilization as a sole carbon source | Not specified | researchgate.net |
| Micrococcus denitrificans | Methylmalonyl-CoA pathway | Propionyl-CoA, Methylmalonyl-CoA, Succinyl-CoA | microbiologyresearch.orgmicrobiologyresearch.org |
| Brevibacterium sp. strain JOB5 | Methylmalonyl-succinate pathway | Pyruvate | asm.org |
| Cupriavidus necator | Polyhydroxyalkanoate (PHA) synthesis | Propionyl-CoA | mdpi.com |
| Mycobacterium aurum | Utilization as a sole carbon source | Not specified | asm.org |
The cleavage of propionate side chains is a critical step in the biosynthesis of various essential tetrapyrrole natural products, such as hemes and chlorophylls. nih.govnih.gov These complex molecules originate from a common precursor, uroporphyrinogen III, which possesses four propionate and four acetate side chains on its macrocyclic core. nih.govnih.govresearchgate.net Specific enzymes catalyze the removal or modification of these propionate groups to generate the final functional cofactor. nih.gov
One of the most well-understood examples is in the biosynthesis of heme b. The enzyme coproporphyrinogen III oxidase facilitates the oxidative decarboxylation of two propionate side chains of coproporphyrinogen III to form the vinyl groups of protoporphyrinogen (B1215707) IX. nih.govacs.org This conversion is crucial for the final structure and function of heme. Radical S-adenosyl-L-methionine (SAM) enzymes play a significant role in these C-C bond cleavage reactions, especially under anaerobic conditions. acs.orguni-freiburg.de For instance, the radical SAM enzyme coproporphyrinogen III dehydrogenase (CgdH) catalyzes the oxygen-independent oxidative decarboxylation of the propionate side chains. acs.org In the biosynthesis of other tetrapyrroles like heme d1, different radical SAM enzymes, such as NirJ, are responsible for removing propionate side chains from intermediates. acs.orguni-freiburg.de
| Enzyme | Pathway | Function | Source |
|---|---|---|---|
| Coproporphyrinogen III oxidase (CPO / HemN) | Heme b biosynthesis | Oxidative decarboxylation of two propionate side chains to vinyl groups. | nih.gov |
| Coproporphyrinogen III dehydrogenase (CgdH) | Anaerobic heme biosynthesis | Oxygen-independent oxidative decarboxylation of two propionate side chains. | acs.org |
| Coproheme decarboxylase (ChdC) | Heme b biosynthesis (aerobic) | Oxidative decarboxylation of two propionate side chains of coproheme to form heme b. | acs.org |
| NirJ | Heme d1 biosynthesis | Removal of two propionate side chains from a siroheme-derived intermediate. | acs.orguni-freiburg.de |
Thermal Degradation Profiles
Unlike some other vinyl esters, this compound does not polymerize thermally and requires an initiator for polymerization. rsc.org The thermal degradation of its polymer, poly(this compound) (PVPr), follows a pattern similar to other polyvinyl esters like poly(vinyl acetate) (PVAc). The process typically involves an elimination reaction, where propionic acid is released, resulting in the formation of conjugated double bonds along the polymer backbone (a polyene structure). This is often the first and major stage of degradation. researchgate.net This dehydrochlorination-analogous step for PVC occurs at temperatures between 250-320°C. researchgate.net Subsequent degradation at higher temperatures involves the cleavage and decomposition of this polyene backbone into various volatile compounds. researchgate.net Studies on copolymers containing allyl propionate have also noted decomposition steps related to the polymer backbone. dergipark.org.tr
| Degradation Stage | Approximate Temperature Range (°C) | Primary Process | Products | Source |
|---|---|---|---|---|
| Stage 1 | ~250 - 350 | Elimination of the ester side chain | Propionic Acid, Polyene backbone | researchgate.net |
| Stage 2 | > 350 | Decomposition of the polyene backbone | Low-molecular weight volatile compounds, Char | researchgate.net |
Photodegradation Research
The photodegradation of this compound and its polymer is influenced by environmental conditions, such as the presence of atmospheric radicals or the vacuum of space.
In atmospheric conditions, the photodegradation of this compound is primarily initiated by reactions with hydroxyl (OH) radicals. researchgate.netconicet.gov.ar The rate coefficient for the reaction of OH radicals with this compound at 298 K has been determined to be (2.46 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar This reaction leads to the breakdown of the molecule in the troposphere. conicet.gov.arlookchem.com
The photodegradation of poly(this compound) (PVPR) has been studied under vacuum conditions. capes.gov.br This research shows that photolysis leads to both chain scission and crosslinking events. The major volatile products formed during the vacuum photodegradation of PVPR are propionic acid, an aldehyde, and carbon dioxide. capes.gov.br The formation of acid is attributed to a photo-elimination reaction occurring as random, independent events along the polymer chain. capes.gov.br
| Compound | Condition | Key Findings / Products | Source |
|---|---|---|---|
| This compound | Atmospheric (298 K), initiated by OH radicals | Rate coefficient: (2.46 ± 0.28) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | conicet.gov.ar |
| Poly(this compound) (PVPR) | Vacuum photolysis | Major volatile products: Propionic acid, Aldehyde, Carbon dioxide. Balance between chain scission and crosslinking. | capes.gov.br |
Advanced Characterization and Analytical Techniques
Spectroscopic Characterization
Spectroscopy is a fundamental tool for the elucidation of the chemical structure of vinyl propionate (B1217596) and for monitoring its polymerization.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in vinyl propionate and its corresponding polymer, polythis compound (PVPr). In the analysis of the this compound monomer, a prominent absorption band appears around 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of the vinyl group is confirmed by peaks corresponding to C=C stretching and C-H bending vibrations.
When this compound undergoes polymerization to form PVPr, the FTIR spectrum shows the disappearance of the vinyl group absorptions, while the strong carbonyl (C=O) stretch at approximately 1725-1740 cm⁻¹ remains, confirming the retention of the propionate side chains. researchgate.net Studies have utilized in-situ long-path FTIR spectroscopy to monitor reactions involving vinyl esters, demonstrating its utility in tracking chemical transformations in real-time. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | ~1740 | Carbonyl Stretch |
| C=C (Vinyl) | ~1650 | Alkene Stretch |
| C-O (Ester) | ~1228, 1010 | C-O Stretch researchgate.net |
| =C-H (Vinyl) | ~3100, ~950 | C-H Stretch and Bend |
Note: The exact wavenumbers can vary slightly based on the sample preparation and analytical conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H-NMR spectrum of this compound, the vinyl protons exhibit distinct signals. vulcanchem.com Typically, the proton on the carbon double-bonded to the oxygen (the α-proton) appears as a quartet of doublets at a higher chemical shift, while the two terminal vinyl protons (the β-protons) appear as separate doublets of doublets at lower chemical shifts. The methylene (B1212753) protons of the propionate group appear as a quartet, and the methyl protons present as a triplet. chemicalbook.com Specifically, vinyl proton signals are often observed in the range of δ 4.5–5.5 ppm.
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for each carbon atom in the molecule. guidechem.com The carbonyl carbon of the ester group shows a characteristic signal at a high chemical shift, while the two vinyl carbons and the carbons of the propionate group have distinct resonances. The analysis of both ¹H and ¹³C-NMR spectra is crucial for confirming the structural integrity of the monomer and for studying the microstructure, such as tacticity and sequence distribution, in polythis compound and its copolymers. acs.orglboro.ac.uk
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
|---|---|---|
| CH₃- | Triplet | ~9 |
| -CH₂- | Quartet | ~27 |
| -C(=O)- | - | ~173 |
| =CH-O- | Quartet of Doublets | ~141 |
| =CH₂ | Doublet of Doublets | ~97 |
Note: Chemical shifts are approximate and can be influenced by the solvent and instrument parameters.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of molecules. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the monomer and any volatile impurities. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. massbank.eunih.gov
In the context of polymers, "soft" ionization techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS are particularly valuable for characterizing oligomers and the microstructure of polymers derived from this compound. researchgate.netpublish.csiro.autaylorfrancis.com ESI-MS has been successfully used to confirm the microstructure of star polymers of polythis compound, providing insights into the polymer species formed during polymerization. researchgate.netgoettingen-research-online.de This technique allows for the analysis of polymer end-groups and can be used to study the efficiency of initiation processes in polymerization. publish.csiro.audntb.gov.ua The ability to analyze oligomers provides a window into the initial stages of polymerization and potential side reactions. lboro.ac.uk
Chromatographic Techniques
Chromatography is essential for separating components of a mixture and for determining the molecular weight distribution of polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polythis compound. sciepub.compolymer.co.kr This technique separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. polymer.co.kr
GPC analysis of polythis compound provides crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). scipoly.comresearchgate.net For instance, research on the synthesis of polythis compound has utilized GPC to determine the molecular weight of the resulting polymer. researchgate.net In studies involving the synthesis of star polymers of polythis compound, GPC was used to monitor the evolution of molecular weight, with results showing number-average molecular weights of up to approximately 50,000 g/mol and polydispersities as low as 1.2. researchgate.net The choice of solvent (eluent), typically tetrahydrofuran (B95107) (THF), and calibration with polymer standards like polystyrene are critical for obtaining accurate results. sciepub.comsid.ir
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polythis compound, these methods provide information on thermal stability and phase transitions.
Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) of polythis compound. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. scipoly.com DSC thermograms show this transition as a change in the heat capacity of the material. psu.edu Studies on polythis compound and its copolymers have used DSC to measure the Tg and understand how it is influenced by factors like copolymer composition. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of polythis compound. By monitoring the change in mass of a sample as it is heated at a controlled rate, TGA can determine the onset temperature of decomposition and the degradation pattern. researchgate.netmt.com Research on graft copolymers of polythis compound has utilized TGA to demonstrate that the resulting copolymers can be more thermally stable than the individual homopolymers. researchgate.netresearchgate.net TGA data is crucial for understanding the upper temperature limits for the processing and application of polythis compound-based materials. psu.edu
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Polythis compound (PVPr) |
| Polyvinyl alcohol (PVA) |
| Polystyrene |
| Tetrahydrofuran (THF) |
| Maleic anhydride-allyl propionate (MA-AP) copolymer |
| Poly(vinyl chloride) (PVC) |
| Polyaniline (PANi) |
| Acetic anhydride |
| Propionic anhydride |
| Butyric anhydride |
| Hexanoic anhydride |
| Sodium tert-butoxide (NaOtBu) |
| Deuterated chloroform (B151607) (CDCl₃) |
| Deuterated dimethyl sulfoxide (B87167) (D-DMSO) |
| Toluene |
| Potassium hydroxide (B78521) (KOH) |
| Methanol (MeOH) |
| Acetone |
| Ethyl nitrate (B79036) dimethyl sulfoxide |
| Propionic acid |
| Acetaldehyde |
| Benzoic acid |
| Oleic acid |
| N-phthaloyl-L-phenylalanine |
| (2S)-3-phenyl-2-phthalimidylpropanoyl chloride |
| N,N-dimethyl acetamide |
| Lithium chloride |
| 1,4-phenylene diamine |
| Poly[vinylpropionate-co-3-(N-p-aminoaniline)propionate] |
| Polyvinylpyrolidone |
| Aniline |
| Ammonium persulphate |
| p-toluenesulphonic acid |
| N-methyl pyrrolidone (NMP) |
| Camphorsulphonic acid (CSA) |
| Dodecylbenzene sulphonic acid (DBSA) |
| Methansulphonic acid (MSA) |
| Hydrochloric acid (HCl) |
| Sulfuric acid (H₂SO₄) |
| cis-3-hexenyl formate |
| cis-3-hexenyl acetate (B1210297) |
| cis-3-hexenyl isobutyrate |
| cis-3-hexenyl 3-methylbutanoate |
| cis-3-hexenyl hexanoate |
| cis-3-hexenyl cis-3-hexenoate |
| cis-3-hexenyl benzoate |
| Vinyl butyrate |
| Methyl acetate |
| Ethyl acetate |
| Barium sulphate |
| Dolomite |
| Titanium white |
| Poly(isobornyl acrylate) (PIBA) |
| 1,4-dioxane (B91453) |
| Azobisisobutyronitrile (AIBN) |
| Ethyl cellulose (B213188) (EC) |
| Cellulose acetate (CA) |
| Cellulose acetate-butyrate (CAB) |
| Cellulose acetate-propionate (CAP) |
Computational Chemistry and Modeling of Vinyl Propionate Systems
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com It has been successfully applied to study the reactivity of various molecules, including those involved in polymerization reactions. researchgate.netresearchgate.net
DFT calculations can elucidate the electronic properties of vinyl propionate (B1217596), such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity in polymerization processes. For instance, the reactivity of the vinyl group, which is central to polymerization, can be analyzed by examining the partial charges on the carbon atoms of the double bond and the energy of the π-orbitals.
Furthermore, DFT can be employed to study the interaction of vinyl propionate with other chemical species, such as initiators or catalysts. researchgate.net This can help in understanding the mechanism of catalyzed polymerization and in designing more efficient catalytic systems. While specific DFT studies focused solely on this compound are not extensively detailed in the provided search results, the principles and methodologies are well-established for other vinyl polymers and can be directly applied. researchgate.netresearchgate.net
Table 1: Conceptual Application of DFT to this compound Polymerization
| Reaction Step | DFT-Calculable Parameters | Significance for this compound Reactivity |
| Initiation | Activation energy of initiator decomposition; Energy of radical addition to the vinyl group. | Determines the rate of polymerization initiation and the efficiency of the initiator. |
| Propagation | Activation energy for the addition of a growing polymer radical to a this compound monomer. | Governs the rate of polymer chain growth. |
| Chain Transfer | Activation energies for hydrogen abstraction from the monomer, polymer, or solvent. | Influences the molecular weight and branching of the resulting poly(this compound). |
| Termination | Energies of radical recombination and disproportionation reactions. | Affects the overall rate of polymerization and the final molecular weight distribution. |
This table is a conceptual representation of how DFT can be applied, based on general principles of polymerization modeling.
Molecular Dynamics (MD) Simulations of Poly(this compound) and its Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. dovepress.comnih.gov This technique is widely used to investigate the structure, dynamics, and interactions of polymeric systems. researchgate.netplos.org For poly(this compound) (PVP), MD simulations can provide valuable information on its conformational properties, interactions with other molecules, and bulk material properties.
MD simulations can model the behavior of PVP chains in different environments, such as in a vacuum, in a solvent, or in a blend with other polymers. mdpi.com By analyzing the trajectories of the atoms over time, researchers can calculate various structural and dynamic properties. For instance, the radius of gyration can provide insights into the compactness of the polymer coil, while the analysis of dihedral angle distributions can reveal the preferred conformations of the polymer backbone.
A key application of MD simulations is the study of intermolecular interactions. dovepress.com For PVP, this could involve simulating its interaction with plasticizers, fillers, or other polymers to understand the miscibility and compatibility of these components at a molecular level. The formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions can be quantified to predict the macroscopic properties of the resulting material. researchgate.net For example, MD simulations have been used to study the interactions between other polymers and various additives to elucidate damping mechanisms and biocompatibility. researchgate.netplos.org
While specific MD simulation studies on poly(this compound) were not found in the search results, the methodology is broadly applicable. The general approach would involve creating an atomistic model of one or more PVP chains and, if applicable, the interacting molecules. The system would then be simulated under specific conditions of temperature and pressure to observe its evolution over time.
Table 2: Potential Applications of MD Simulations for Poly(this compound) Systems
| System | Simulated Properties | Insights Gained |
| Single PVP Chain in Vacuum | Radius of gyration, end-to-end distance, conformational analysis. | Intrinsic flexibility and conformational preferences of the polymer chain. |
| PVP in a Solvent | Solvation free energy, radial distribution functions, hydrogen bonding with solvent. | Solubility of PVP in different solvents and the nature of polymer-solvent interactions. |
| Bulk Amorphous PVP | Glass transition temperature (from volume-temperature or enthalpy-temperature plots), cohesive energy density, mechanical properties (e.g., Young's modulus). | Prediction of key physical properties of the bulk material. |
| PVP with Additives (e.g., plasticizers) | Interaction energies, diffusion coefficients of additives, changes in PVP chain dynamics. | Understanding the mechanism of plasticization and the compatibility of additives. |
This table illustrates potential research directions for MD simulations of poly(this compound) based on established methodologies for other polymers.
Kinetic Modeling of Polymerization and Degradation Processes
Kinetic modeling is essential for understanding and optimizing the polymerization of this compound and the degradation of the resulting polymer. researchgate.net These models use mathematical equations to describe the rates of the various chemical reactions occurring during these processes.
For this compound polymerization, a kinetic model would typically include elementary reaction steps such as initiation, propagation, chain transfer, and termination. ntnu.no By assigning rate coefficients to each of these steps, the model can predict key process outcomes, such as the monomer conversion over time, the evolution of the molecular weight distribution, and the formation of different polymer microstructures. ntnu.no Such models are crucial for reactor design, process control, and achieving desired polymer properties. For instance, kinetic models for the polymerization of vinyl chloride have been developed to predict not only the conversion and molecular weight but also the formation of structural defects that affect the thermal stability of the polymer. ntnu.no
The thermal degradation of poly(this compound) can also be described using kinetic models. scribd.comresearchgate.net These models often aim to determine the kinetic parameters, such as the activation energy and the reaction order, associated with the decomposition process. researchgate.net Thermogravimetric analysis (TGA) is a common experimental technique used to gather the data needed for developing and validating these models. researchgate.netresearchgate.net A kinetic model for the thermal degradation of poly(this compound) would likely involve steps such as the elimination of propionic acid from the polymer backbone, followed by the formation of a polyene structure and subsequent chain scission reactions.
Table 3: Key Components of a Kinetic Model for this compound Polymerization
| Component | Description | Example Parameters |
| Initiation | The process of generating free radicals and their initial reaction with a monomer molecule. | Initiator efficiency, initiator decomposition rate constant. |
| Propagation | The stepwise addition of monomer units to the growing polymer chain. | Propagation rate constant. |
| Chain Transfer | The termination of a growing chain and the initiation of a new one by transferring the radical activity. | Chain transfer constants to monomer, polymer, and solvent. |
| Termination | The annihilation of two growing polymer radicals, either by combination or disproportionation. | Termination rate constants for combination and disproportionation. |
This table is based on the general framework for free-radical polymerization kinetic models.
Prediction of Structure-Property Relationships through Computational Approaches
Predicting the properties of polymers based on their chemical structure is a major goal of computational polymer science, as it can accelerate the design of new materials with specific functionalities. pageplace.denih.gov Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. nih.govresearchgate.net
QSPR models are mathematical equations that correlate the chemical structure of a molecule or a polymer repeating unit with a specific physical or chemical property. nih.gov The structure is represented by a set of numerical values called molecular descriptors, which can be calculated from the molecular geometry or topology. These descriptors can encode information about the size, shape, electronic properties, and connectivity of the molecule.
For poly(this compound), QSPR models could be developed to predict a wide range of properties, including:
Physical Properties: Glass transition temperature, density, refractive index, and solubility parameters.
Mechanical Properties: Young's modulus, tensile strength, and elongation at break.
Thermal Properties: Thermal conductivity and coefficient of thermal expansion.
Electrical Properties: Dielectric constant. nih.govresearchgate.net
The development of a QSPR model typically involves several steps:
Creating a dataset of polymers with known experimental property values.
Calculating a large number of molecular descriptors for the repeating unit of each polymer.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to select the most relevant descriptors and build a predictive model. nih.govarxiv.org
Validating the model's predictive power using an external set of polymers not used in the model development. researchgate.net
While specific QSPR models for poly(this compound) are not detailed in the search results, the methodology is well-established and has been applied to a wide variety of polymers. pageplace.denih.gov These approaches offer a powerful way to screen virtual libraries of polymer structures and identify promising candidates for specific applications before undertaking expensive and time-consuming experimental synthesis and characterization.
Applications and Advanced Materials Research Involving Poly Vinyl Propionate
Adhesive Formulations and Pressure-Sensitive Adhesives (PSAs)
Poly(vinyl propionate) is utilized in the formulation of adhesives, particularly pressure-sensitive adhesives (PSAs), where its properties can be tailored to achieve a specific balance of tack, peel strength, and cohesion.
Influence of Copolymer Composition on Adhesive Properties (Tackiness, Peel Strength, Holding Power)
The adhesive performance of PVPr-based formulations is highly dependent on their composition, especially when vinyl propionate (B1217596) is copolymerized with other monomers. By strategically selecting comonomers, researchers can manipulate the viscoelastic properties of the resulting polymer, which directly impacts its performance as a PSA. The key adhesive properties—tackiness (initial adhesion), peel strength (force to remove), and holding power (shear resistance)—are carefully balanced through this molecular engineering.
For instance, copolymerizing vinyl esters like this compound with acrylic monomers is a common strategy. Softer monomers, such as 2-ethylhexyl acrylate (B77674) (2-EHA) and n-butyl acrylate (BA), tend to lower the glass transition temperature (Tg) of the copolymer. A lower Tg increases polymer chain mobility, which generally leads to higher tackiness because the adhesive can more effectively wet and flow onto a substrate. researchgate.net Conversely, harder monomers with a higher Tg, like methyl methacrylate (B99206) or vinyl acetate (B1210297), are incorporated to increase the cohesive strength and stiffness of the adhesive. specialchem.com This enhancement in cohesion typically improves the holding power, or shear strength, of the PSA. specialchem.com
Functional monomers, such as acrylic acid, can also be included in small amounts to provide sites for crosslinking and enhance adhesion to polar surfaces through hydrogen bonding. specialchem.com The interplay between these different monomer types allows for precise control over the final adhesive characteristics. Research has shown that peel strength can reach a maximum value at an optimal concentration of specific monomers before declining. researchgate.net This highlights the delicate balance required in copolymer design to achieve desired performance for a given application.
Table 1: Effect of Copolymer Composition on PSA Properties
| Monomer Type | Example(s) | Primary Effect on Copolymer | Impact on Adhesive Property |
|---|---|---|---|
| Soft Monomer | 2-Ethylhexyl Acrylate (2-EHA), n-Butyl Acrylate (BA) | Lowers Glass Transition Temperature (Tg) | Increases Tackiness |
| Hard Monomer | Methyl Methacrylate, Vinyl Acetate | Increases Cohesive Strength | Increases Holding Power (Shear Strength) |
Blends with Other Polymers for Enhanced Adhesive Performance
Blending poly(this compound) or its copolymers with other polymers is another effective strategy to enhance adhesive performance. This approach can improve specific properties, such as holding power or water resistance, and can be more cost-effective than developing entirely new copolymers.
One study investigated the effects of blending acrylic quaternary copolymers with poly(vinyl chloride-co-vinyl propionate) (PVCVP). The results indicated that as the content of PVCVP in the blend increased, the holding power of the pressure-sensitive adhesive also increased. researchgate.net This suggests that the PVCVP component contributes significantly to the cohesive strength of the blend. In contrast, blending with a different polymer, poly(vinyl chloride-co-vinyl acetate) (PVCVAc), led to a decrease in holding power at concentrations of 15 wt% or higher. researchgate.net
The addition of tackifier resins is a common practice in PSA formulations to modify the balance of tack, peel, and shear properties. specialchem.comadhesion.kr Tackifiers with lower softening points can increase tack and low-temperature flexibility, often at the expense of shear strength. specialchem.com Conversely, tackifiers with higher melting points can improve the adhesive's strength at elevated temperatures. specialchem.com
Blending can also enhance performance for specific substrates. For example, to improve the water and heat resistance of polyvinyl acetate (PVAc), a close relative of PVPr, it has been blended with melamine-formaldehyde (MF) and melamine-urea-formaldehyde (B8673199) (MUF) resins for wood adhesives. researchgate.net The addition of even small amounts (as low as 15%) of MF or MUF significantly improved the shear strength of the wood joints under both wet and high-temperature conditions. researchgate.net This demonstrates the potential of blending to overcome the inherent weaknesses of a base polymer.
Coatings and Paints
Copolymers of this compound are used in the formulation of paints and coatings. wikipedia.org Similar to their role in adhesives, these polymers act as binders, forming a continuous film that adheres to the substrate and holds the pigment particles. The properties of poly(this compound) and its copolymers, such as their adhesion, flexibility, and resistance to environmental factors, are beneficial in these applications.
Biomedical Applications of Poly(this compound) and its Copolymers
The biocompatibility and tunable properties of vinyl ester polymers have led to research into their use in the biomedical field. Copolymers involving this compound and its close analogue, vinyl acetate, are being explored for advanced applications such as drug delivery and tissue engineering.
Drug Delivery Systems
Copolymers of vinyl monomers are investigated for their potential in creating controlled-release drug delivery systems. The balance between hydrophilic and hydrophobic components in the polymer is critical for this application. For example, copolymers of N-vinylpyrrolidone (a hydrophilic monomer) and vinyl acetate or this compound (more hydrophobic monomers) can form structures like micelles or nanoparticles in aqueous environments. researchgate.netnih.gov These structures can encapsulate poorly water-soluble drugs, improving their bioavailability. researchgate.netnih.gov
The rate of drug release from these polymer systems can be controlled by several factors, including the polymer's composition and molecular weight. mdpi.com A higher proportion of hydrophobic monomers, like this compound, can slow down the release of an encapsulated drug. nih.gov The degradation or swelling of the polymer matrix when exposed to physiological conditions also governs the release profile. mdpi.com Researchers have studied poly(vinyl alcohol-co-vinyl acetate) copolymers, demonstrating that by adjusting the monomer ratio, the drug release rate can be effectively tuned. nih.gov A higher proportion of the more hydrophilic vinyl alcohol units leads to a faster release rate. nih.gov
Tissue Engineering and Scaffolds
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell attachment, proliferation, and differentiation. Polymers used for this purpose must be biocompatible and often biodegradable, with mechanical properties that match the target tissue.
While research often focuses on the more hydrophilic poly(vinyl alcohol) (PVA), the principles extend to copolymers that incorporate more hydrophobic vinyl ester units like this compound. mdpi.commdpi.com These copolymers can be fabricated into porous 3D scaffolds using techniques like electrospinning or emulsion templating. mdpi.comresearchgate.net The resulting scaffolds provide the necessary physical support for tissue regeneration. nih.gov
The mechanical properties and degradation rate of these scaffolds can be tailored by altering the copolymer composition. Blending these synthetic polymers with natural polymers like chitosan (B1678972) or fibrin (B1330869) can further enhance biocompatibility and provide biological cues to encourage cell growth. researchgate.netnih.gov For example, PVA-based hybrid scaffolds have been developed for cartilage tissue engineering, where the material's mechanical strength and viscoelastic behavior are critical for proper function. mdpi.com The incorporation of this compound into such systems could be used to modulate properties like hydrophobicity and degradation kinetics to optimize scaffold performance for specific tissue applications.
Precursors for Poly(vinyl alcohol) (PVA) with Enhanced Tacticity
Poly(this compound) serves as a significant precursor for the synthesis of poly(vinyl alcohol) (PVA) through a process called saponification or hydrolysis. google.comusm.my This chemical reaction replaces the propionate ester side groups of PVPr with hydroxyl groups, yielding PVA. The properties of the resulting PVA, particularly its crystallinity, mechanical strength, and thermal stability, are highly dependent on its tacticity—the stereochemical arrangement of the hydroxyl groups along the polymer chain.
Research has demonstrated that the choice of the vinyl ester monomer used in the initial polymerization directly influences the tacticity of the final PVA. The bulkiness of the ester side group can affect the stereochemistry of the radical polymerization process. Specifically, the polymerization of this compound has been shown to yield PVA with a higher degree of syndiotacticity compared to the more commonly used vinyl acetate.
One study estimated the probabilities of syndiotactic propagation during radical polymerization at 60°C for various vinyl esters. The findings, summarized in the table below, indicate that this compound has a higher probability of forming syndiotactic linkages than vinyl acetate. researchgate.net
| Vinyl Ester Precursor | Probability of Syndiotactic Propagation at 60°C |
| Vinyl Acetate | 0.54 |
| This compound | 0.55 |
| Vinyl Butyrate | 0.56 |
| Vinyl Pivalate | 0.60 |
| Vinyl Benzoate | 0.49 |
An increase in syndiotacticity leads to stronger inter- and intramolecular hydrogen bonding in the resulting PVA. This enhanced hydrogen bonding promotes better chain packing and higher crystallinity. Consequently, PVA with higher syndiotacticity exhibits improved mechanical properties, such as higher tensile strength and modulus, making it suitable for high-performance applications like strong fibers and specialized films. Therefore, the use of poly(this compound) as a precursor offers a pathway to produce PVA with enhanced syndiotacticity and, subsequently, superior physical properties. researchgate.net
Polymer Nanostructures and Nanocarriers
While research on poly(this compound) for nanostructures is not as extensive as for other polymers like PVA, its chemical structure suggests significant potential in this field. Polyvinyl esters, in general, can be formulated into nanoparticles for various applications, including drug delivery. nih.gov The principles governing the formation of nanostructures with related polymers like PVA provide a strong basis for the potential of PVPr.
PVA is widely used in the synthesis of nanoparticles, often acting as a stabilizer or surfactant. mdpi.comresearchgate.net Its amphiphilic nature, especially in partially hydrolyzed forms, allows it to adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their size and distribution. mdpi.com This stabilizing role is crucial in various nanoparticle synthesis methods, including emulsion polymerization and nanoprecipitation. Given that PVPr also possesses a hydrophobic polymer backbone and somewhat polar ester side groups, it could potentially exhibit similar stabilizing properties.
Furthermore, polymers can form the core matrix of nanoparticles, encapsulating active pharmaceutical ingredients for controlled release. These polymeric nanoparticles can serve as nanocarriers, protecting the drug from degradation and delivering it to a target site in the body. researchgate.netsigmaaldrich.com The formation of poly(vinyl benzoate) nanoparticles for molecular delivery has been successfully demonstrated. nih.gov These nanoparticles were created via nanoprecipitation and were shown to be stable and capable of encapsulating a lipid-soluble molecule. nih.gov This precedent with a similar polyvinyl ester strongly suggests that poly(this compound) could also be used to fabricate nanocarriers.
The properties of PVPr-based nanostructures would be influenced by the polymer's molecular weight and the preparation method. The more hydrophobic nature of PVPr compared to PVA could make it particularly suitable for encapsulating hydrophobic drugs, potentially improving their bioavailability.
| Polymer | Role in Nanostructure Formation | Potential Application | Reference |
| Poly(vinyl alcohol) (PVA) | Stabilizer, Surfactant, Core Matrix | Drug Delivery, Nanocomposites | mdpi.com, researchgate.net |
| Poly(vinyl benzoate) (PVB) | Core Matrix | Molecular Delivery of Lipophilic Molecules | nih.gov |
| Poly(this compound) (PVPr) | Potential Stabilizer, Potential Core Matrix | Potential for Hydrophobic Drug Delivery | - |
Further research is needed to explore and optimize the synthesis of poly(this compound) nanostructures and to evaluate their efficacy as nanocarriers for applications in medicine and materials science.
Rheological Modifiers and Surfactants
Poly(this compound) has been investigated for its properties as a rheological modifier, which is a substance that alters the flow characteristics (viscosity) of a fluid. The efficiency of PVPr as a flow improver for crude oil has been examined, highlighting its potential application in the petroleum industry to modify the viscosity of fluids under specific conditions. researchgate.net
The rheological behavior of polymer solutions is complex and depends on factors such as the polymer's molecular weight, concentration, the solvent used, and temperature. Generally, the addition of a polymer to a solvent increases its viscosity. At higher concentrations, polymer chains can entangle, leading to non-Newtonian behavior where the viscosity changes with the applied shear rate. This is a key characteristic of an effective rheological modifier. While detailed rheological studies on PVPr solutions are not abundant, the behavior of the closely related PVA is well-documented. PVA solutions are known to be non-Newtonian fluids, and their viscosity can be tailored by controlling polymer concentration and molecular weight. researchgate.netunlp.edu.ar
In addition to rheological modification, polymers with amphiphilic characteristics can act as surfactants or protective colloids. Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid. Poly(this compound), with its nonpolar hydrocarbon backbone and polar ester side groups, possesses an amphiphilic structure. This structure suggests it could be effective in stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. In emulsion polymerization of vinyl acetate, PVA is often used as a protective colloid to stabilize the forming polymer particles. researchgate.net It is plausible that PVPr could serve a similar function in polymerization systems or other applications requiring the stabilization of dispersions.
| Polymer | Application Area | Function | Reference |
| Poly(this compound) (PVPr) | Crude Oil | Flow Improver (Rheological Modifier) | researchgate.net |
| Poly(vinyl alcohol) (PVA) | Polymerization | Protective Colloid (Surfactant) | researchgate.net |
| Various Polymers | Lubricants | Viscosity Modifier / VI Improver | scispace.com |
The potential of poly(this compound) as a rheological modifier and surfactant warrants further investigation, as its specific properties could be advantageous in formulations ranging from industrial fluids to paints and coatings.
Future Directions and Emerging Research Areas
Development of Sustainable Synthesis and Polymerization Technologies
The chemical industry is increasingly focusing on green and sustainable processes, and the production of vinyl propionate (B1217596) is no exception. A significant area of future research lies in the development of eco-friendly synthesis and polymerization technologies that minimize environmental impact and utilize renewable resources.
One promising approach is the synthesis of vinyl propionate from bio-based feedstocks. A patented process describes the manufacture of this compound from alcohols derived from the fermentation of renewable plant materials. google.comgoogle.com This method offers a potential route to reduce the carbon footprint associated with traditional petrochemical-based synthesis. The process can yield this compound with a significant proportion of carbon from renewable sources, as determined by ASTM D 6866-06. google.comgoogle.com
Enzymatic catalysis presents another avenue for sustainable synthesis. nih.govalliedacademies.org Enzymes, as natural catalysts, operate under mild conditions, exhibit high selectivity, and are biodegradable, aligning with the principles of green chemistry. alliedacademies.org Research into enzyme-initiated radical polymerization of vinyl monomers is an active field. tudelft.nl Peroxidases and laccases, for example, can be used to generate radicals from β-diketo compounds, which then initiate polymerization. tudelft.nl While this has been explored for various vinyl monomers, its specific application to this compound synthesis and polymerization warrants further investigation to enhance economic feasibility and process efficiency. tudelft.nl
Furthermore, the development of green polymerization methods, such as using non-toxic and recyclable catalysts, is crucial. For instance, the use of clay-based catalysts like Maghnite-Na+ has been demonstrated for the polymerization of vinyl acetate (B1210297), offering an environmentally friendly alternative to conventional initiators like benzoyl peroxide and azobisisobutyronitrile. researchgate.net Exploring similar catalytic systems for this compound could lead to safer and more sustainable polymerization processes.
Exploration of Novel Polymer Architectures and Functionalization Strategies
The ability to control polymer architecture at the molecular level is key to tailoring material properties for specific applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for creating well-defined and complex polymer architectures from vinyl esters, including this compound. mdpi.comresearchgate.netnih.govmdpi.com
Future research will likely focus on expanding the library of novel architectures beyond simple linear polymers. This includes the synthesis of:
Star Polymers: Four-arm star polymers of polythis compound have been successfully synthesized using a tetra-functional xanthate as a RAFT agent. researchgate.net These architectures can lead to materials with unique rheological and mechanical properties.
Block Copolymers: RAFT polymerization allows for the synthesis of block copolymers, where segments of polythis compound can be combined with other polymer blocks to create materials with tailored properties, such as amphiphilicity for self-assembly. nih.gov
End-Functionalized Polymers: The RAFT process naturally incorporates functional groups at the chain ends, which can be further modified. nih.gov This allows for the attachment of various molecules, such as biotin, alkynes, or other bioactive moieties, opening up possibilities for applications in bioconjugation and materials science. nih.govrsc.org For instance, the "PVAylation" concept, where functionalized polyvinyl alcohol (a derivative of polyvinyl acetate) is conjugated to proteins, demonstrates a powerful strategy that could be adapted for polythis compound. nih.govrsc.org
The table below summarizes some of the novel polymer architectures of polythis compound and related vinyl esters achieved through RAFT polymerization.
| Polymer Architecture | Monomer(s) | RAFT Agent Type | Key Features and Potential Applications |
| Star Polymers | This compound, Vinyl Acetate | Tetra-functional xanthate | Controlled molecular weight and low polydispersity; potential for use in coatings and adhesives with tailored rheology. researchgate.net |
| Block Copolymers | N-vinyl pyrrolidone, Vinyl Acetate | Xanthate | Synthesis of amphiphilic or double hydrophilic copolymers; applications in drug delivery and as surfactants. nih.gov |
| End-Functionalized Polymers | Vinyl Acetate | Functional xanthate | Introduction of specific functionalities (e.g., phosphonated, alkyne, biotin) for bioconjugation, metal ion extraction, and surface modification. mdpi.comnih.govrsc.org |
Functionalization of the polymer backbone itself, beyond the chain ends, is another important research direction. While much of the existing research focuses on the more hydrophilic polyvinyl alcohol, techniques such as plasma functionalization, which can introduce amine and amide groups onto the polymer surface, could potentially be adapted for polythis compound to modify its surface properties for specific applications like enhancing cell adhesion. nih.gov
Advanced Spectroscopic and Microscopic Probes for In-situ Studies
A deeper understanding of polymerization kinetics and the evolution of polymer morphology during the reaction is crucial for process optimization and quality control. The development and application of advanced in-situ monitoring techniques are therefore a key area of future research.
Traditional methods often rely on offline analysis, which can be time-consuming and may not capture the full dynamics of the polymerization process. In contrast, in-situ probes provide real-time data, allowing for a more detailed understanding of reaction mechanisms and the formation of polymer microstructures.
Emerging techniques that hold promise for the study of this compound polymerization include:
Photon Density Wave (PDW) Spectroscopy: This technique has been successfully used for the inline monitoring of vinyl acetate copolymerization in batch reactors up to 100 L. nih.gov PDW spectroscopy can provide real-time information on the optical properties of the polymerization medium, which can be correlated with monomer conversion and particle size, offering insights into dispersion dynamics and mixing efficiency. nih.gov
Raman Spectroscopy: Real-time monitoring of the suspension polymerization of vinyl chloride in microreactors has been achieved using Raman spectroscopy. researchgate.netjst.go.jp This technique can track the kinetics of the reaction by monitoring the disappearance of monomer-specific vibrational bands, allowing for the identification of different stages of the polymerization process. researchgate.net
Electrospray-Ionization Mass Spectrometry (ESI-MS): ESI-MS has been demonstrated for the live monitoring of anionic living polymerizations. d-nb.info This powerful technique allows for the direct observation of active carbanionic intermediates and the determination of rate constants for initiation and propagation steps, providing detailed mechanistic insights. d-nb.info
The application of these and other advanced in-situ techniques to this compound polymerization will enable researchers to gain a more fundamental understanding of the process, leading to improved control over polymer properties and more efficient manufacturing processes.
Translational Research and Industrial Scale-Up Considerations
Translating promising laboratory-scale findings into commercially viable industrial processes is a significant challenge. Future research must address the practical considerations of scaling up the synthesis and polymerization of this compound. Key challenges in the scale-up of polymerization reactors include managing large viscosity changes and ensuring efficient mass and heat transfer. researchgate.net
A comprehensive scale-up strategy should encompass the entire process, including upstream, downstream, and peripheral operations. researchgate.net Important factors to consider include:
Heat Removal: Polymerization reactions are often highly exothermic. Efficient heat removal is critical to maintain control over the reaction temperature and prevent runaway reactions, which can affect polymer properties and pose safety risks. researchgate.netmdpi.com
Mixing: As the polymerization proceeds, the viscosity of the reaction medium can increase significantly. researchgate.net Ensuring proper mixing at the molecular level (micromixing) is essential for maintaining a homogeneous reaction environment and achieving a consistent product quality. researchgate.net
Process Control: The use of in-line analytics, as discussed in the previous section, is crucial for real-time process monitoring and control at an industrial scale. researchgate.net
Risk Assessment: A thorough risk assessment should be conducted to identify and mitigate potential issues such as utility interruptions, microbial contamination (in bio-based processes), and equipment failure. nih.gov
The table below outlines some of the key considerations for the industrial scale-up of this compound production.
| Parameter | Challenge | Future Research and Development Focus |
| Reaction Kinetics and Thermodynamics | Exothermic nature of polymerization can lead to thermal runaways. | Development of accurate kinetic models for process simulation and optimization; design of efficient heat exchange systems. researchgate.netmdpi.com |
| Fluid Dynamics and Mixing | Increasing viscosity during polymerization hinders effective mixing. | Design of specialized reactor geometries and agitation systems to ensure homogeneity; computational fluid dynamics (CFD) modeling. researchgate.net |
| Downstream Processing | Separation and purification of the polymer from unreacted monomer and solvent. | Development of energy-efficient and environmentally friendly purification techniques. mdpi.com |
| Material Handling | Handling of potentially hazardous raw materials and viscous polymer solutions. | Implementation of robust safety protocols and automated handling systems. patsnap.com |
| Sustainability | Minimizing energy consumption, waste generation, and the use of hazardous solvents. | Integration of green chemistry principles, such as the use of renewable feedstocks and catalysts, and process intensification. google.comgoogle.com |
Environmental Impact Mitigation and Life Cycle Assessment
As with any chemical product, it is essential to understand and mitigate the environmental impact of this compound and its associated polymers throughout their entire life cycle. A Life Cycle Assessment (LCA) is a systematic tool used to quantify the environmental loads and impacts of a product from raw material extraction to end-of-life disposal. vinylinfo.org
While specific LCA data for this compound is not widely available in the public domain, valuable insights can be gained from LCAs of structurally similar polymers like polyvinyl chloride (PVC) and polyvinyl acetate. nih.govresearchgate.neteuropa.eulademo.devlu.se An LCA for this compound would need to consider the following stages:
Cradle-to-Gate: This includes the environmental impacts of raw material extraction (e.g., crude oil or biomass), transportation, and the manufacturing of this compound monomer. The choice of feedstock (fossil-based vs. bio-based) will significantly influence the carbon footprint and other impact categories. researchgate.net
Gate-to-Grave: This encompasses the polymerization process, product formulation, use phase, and end-of-life scenarios such as landfilling, incineration, or recycling.
Key environmental impact categories to be assessed include:
Global Warming Potential (GWP)
Acidification Potential (AP)
Eutrophication Potential
Photochemical Smog Formation
Water and Energy Consumption
Waste Generation
Future research should focus on conducting a comprehensive LCA for this compound to identify environmental hotspots in its life cycle. This will enable the development of targeted strategies for impact mitigation. For example, the use of bio-based feedstocks has been shown to reduce greenhouse gas emissions for PVC production, though it may have other environmental trade-offs, such as land and water use. researchgate.net
Furthermore, the environmental fate and potential toxicity of polythis compound and its degradation products need to be thoroughly investigated. While polyvinyl alcohol (PVA) is known to be biodegradable, the environmental impact of polythis compound requires further study. decodingbiosphere.com Research into the development of recycling technologies for polythis compound-based materials will also be crucial for creating a more circular economy for this polymer.
Q & A
Q. What are the standard protocols for synthesizing vinyl propionate in laboratory settings, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of propionic acid with vinyl acetate or transesterification reactions. Key variables include catalyst type (e.g., acid catalysts like sulfuric acid or enzymatic catalysts like lipases), temperature (optimized between 50–80°C), and solvent selection (e.g., acetonitrile or tert-amyl alcohol for enzymatic reactions). Yield optimization requires monitoring reaction kinetics and using gas chromatography (GC) to quantify product purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities and quantifies ester content.
- Nuclear Magnetic Resonance (NMR): Confirms molecular structure via proton (¹H) and carbon (¹³C) resonance peaks, particularly distinguishing vinyl group signals (δ 4.5–5.5 ppm for protons).
- Fourier-Transform Infrared Spectroscopy (FTIR): Detects functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Reproducibility requires calibration against certified reference materials and adherence to ASTM/EUROLAB protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for lipase-mediated this compound synthesis?
Discrepancies in catalytic efficiency often arise from differences in enzyme immobilization methods, solvent polarity, or water activity. A systematic approach includes:
- Controlled Replicates: Repeat experiments under identical conditions (pH, temperature, solvent).
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., turnover number, kcat/KM).
- Kinetic Modeling: Apply Michaelis-Menten or ping-pong bi-bi mechanisms to identify rate-limiting steps. Recent studies highlight Candida antarctica lipase B (CAL-B) as superior in non-polar solvents due to its stable tertiary structure .
Q. What experimental strategies are recommended for studying this compound’s role in enzymatic acylations of polysaccharides?
- Substrate Screening: Test this compound against cellulose, starch, or chitin derivatives to assess regioselectivity.
- Solvent Optimization: Evaluate solvents like acetone or ionic liquids for enhancing enzyme-substrate affinity.
- Analytical Validation: Use HPLC or MALDI-TOF to confirm acylation sites and degree of substitution. A 2010 study demonstrated successful Avicel cellulose acylation with this compound using CAL-B, achieving >80% conversion in acetonitrile .
Q. How do temperature and solvent polarity affect the stability of this compound during long-term storage?
- Accelerated Stability Testing: Store samples at 4°C, 25°C, and 40°C for 6–12 months, analyzing degradation via GC.
- Solvent Polarity Index: Correlate degradation rates with solvent parameters (e.g., log P values).
- Degradation Pathways: Identify byproducts (e.g., propionic acid or acrolein) using LC-MS. Evidence suggests vinyl esters are prone to hydrolysis in polar solvents (e.g., water content >5%), necessitating anhydrous storage .
Methodological and Reproducibility Considerations
Q. What statistical frameworks are suitable for analyzing variability in this compound polymerization studies?
- Design of Experiments (DoE): Use factorial designs to test interactions between initiators (e.g., peroxides) and monomers.
- ANOVA: Quantify variance contributions from temperature, catalyst concentration, and monomer purity.
- Bayesian Modeling: Predict polymerization outcomes under untested conditions. Reproducibility requires reporting confidence intervals and raw data in supplementary materials .
Q. How can researchers address ethical and safety challenges when handling this compound in biochemical studies?
- Risk Assessment: Follow OSHA/GHS guidelines for volatile organic compounds (VOCs), emphasizing fume hood use and PPE.
- Waste Management: Neutralize acidic byproducts before disposal.
- Ethical Reporting: Disclose conflicts of interest (e.g., enzyme supplier affiliations) and adhere to FAIR data principles .
Interdisciplinary Applications
Q. What role does this compound play in synthesizing biodegradable polymers, and how can its efficiency be benchmarked?
this compound is copolymerized with vinyl acetate or styrene to create tunable biodegradability. Metrics include:
- Hydrolysis Rate: Measure mass loss in simulated environmental conditions.
- Tensile Strength: Compare with petroleum-based polymers using ASTM D638. Recent work highlights its potential in cellulose-based bioplastics with 60–70% degradation within 180 days .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
